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Compound of Interest

Compound Name: Cyclo(prolyltyrosyl)

Cat. No.: B1200176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or maculosin, is a naturally occurring

cyclic dipeptide with a diketopiperazine structure. It is a secondary metabolite found in various

fungi and bacteria and has garnered significant interest due to its diverse biological activities,

including antibacterial, phytotoxic, and cytotoxic properties. Notably, Cyclo(prolyltyrosyl) has

been shown to be involved in quorum sensing, a cell-to-cell communication mechanism in

bacteria, and exhibits antifungal activity by targeting the [H+]ATPase Pma1 in the plasma

membrane of fungi. These properties make it a compelling molecule for research in

microbiology, natural product chemistry, and as a potential lead compound in drug discovery.

This document provides a detailed protocol for the chemical synthesis of Cyclo(L-Pro-L-Tyr) via

a solution-phase methodology, along with its characterization data and an overview of its

biological signaling pathway.
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Property Value Reference

IUPAC Name

(3S,8aS)-3-[(4-

hydroxyphenyl)methyl]-2,3,6,7,

8,8a-hexahydropyrrolo[1,2-

a]pyrazine-1,4-dione

Common Names Cyclo(L-Pro-L-Tyr), Maculosin

CAS Number 4549-02-4

Molecular Formula C14H16N2O3

Molecular Weight 260.29 g/mol

Appearance White solid

Solubility

Soluble in ethanol, methanol,

DMF, or DMSO. Limited water

solubility.

Experimental Protocols
The synthesis of Cyclo(L-Pro-L-Tyr) is achieved through a two-step solution-phase synthesis.

The first step involves the coupling of N-terminally protected L-proline with the methyl ester of

L-tyrosine to form a linear dipeptide. The second step involves the deprotection of the N-

terminal protecting group, followed by spontaneous intramolecular cyclization to yield the

desired diketopiperazine.

Step 1: Synthesis of the Protected Linear Dipeptide
(Boc-L-Pro-L-Tyr-OMe)
This protocol outlines the coupling of Boc-protected L-proline and L-tyrosine methyl ester using

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as

coupling reagents.

Materials:

Boc-L-proline
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L-tyrosine methyl ester hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4)

Rotary evaporator

Standard laboratory glassware

Procedure:

To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add

DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride

salt.

Add Boc-L-proline (1.0 eq) and HOBt (1.1 eq) to the reaction mixture.

Cool the mixture to 0 °C in an ice bath.

Add EDC (1.1 eq) portion-wise to the cooled solution.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated

aqueous NaHCO3 solution and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure

using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to obtain the protected

linear dipeptide, Boc-L-Pro-L-Tyr-OMe.

Step 2: Deprotection and Cyclization to form Cyclo(L-
Pro-L-Tyr)
This part of the protocol describes the removal of the Boc protecting group and the subsequent

intramolecular cyclization.

Materials:

Boc-L-Pro-L-Tyr-OMe (from Step 1)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM), anhydrous

Methanol

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the purified Boc-L-Pro-L-Tyr-OMe (1.0 eq) in a solution of 50% TFA in DCM.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

Once the deprotection is complete, remove the solvent and excess TFA under reduced

pressure.

Dissolve the resulting residue in methanol and heat to reflux for 4-6 hours to induce

cyclization.
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Monitor the cyclization by TLC.

After the reaction is complete, cool the solution and concentrate it under reduced pressure.

Purify the crude Cyclo(L-Pro-L-Tyr) by recrystallization or flash column chromatography to

yield the final product as a white solid.

Characterization Data
Analysis Data

¹H NMR (400 MHz, MeOD), δH

7.03 (2H, d, J = 8.4 Hz), 6.69 (2H, d, J = 8.4

Hz), 4.36 (1H, m), 4.04 (1H, ddd, J = 10.8, 6.4,

1.6 Hz), 3.48–3.58 (1H, m), 3.05 (2H, ABqd, J =

12.0, 4.8 Hz), 2.05–2.11 (2H, m), 1.76–1.83

(2H, m)

¹³C NMR (100 MHz, MeOD), δC
170.8, 167.0, 157.7, 132.1 (2C), 127.6, 116.2

(2C), 60.1, 57.9, 45.9, 37.7, 29.4, 22.7

Mass Spectrometry (UHPLC/MS) [M+H]⁺ = 261.1235 - 261.1239

Experimental Workflow and Signaling Pathway
Diagrams
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Step 1: Linear Dipeptide Synthesis

Step 2: Cyclization

Boc-L-Proline + L-Tyrosine-OMe

Coupling Reaction
(EDC, HOBt, DIPEA in DCM)

Work-up and Purification

Boc-L-Pro-L-Tyr-OMe

Deprotection
(TFA in DCM)

Proceed to Cyclization

Intramolecular Cyclization
(Reflux in Methanol)

Purification

Cyclo(L-Pro-L-Tyr)

Click to download full resolution via product page

Caption: Solution-phase synthesis workflow for Cyclo(L-Pro-L-Tyr).
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Caption: Biological signaling pathways affected by Cyclo(prolyltyrosyl).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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